1-phenyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methanesulfonamide
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Overview
Description
1-phenyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methanesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a phenyl group, a tetrahydroquinazoline ring, and a piperidine ring, all connected through a methanesulfonamide linkage. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound is a part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It is known that the compound was synthesized by condensation of 2- (tetrazolylacetyl)cyclohexane-1,3-diones with phenyl- or 4-fluorophenylhydrazines . The structure of the synthesized compounds was confirmed by 1 H, 13 C, 19 F NMR spectroscopy methods . The specific interactions with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
It is known that tetrahydroindazoles, a class of compounds to which this compound belongs, exhibit various biological activities, such as antitumor , analgesic , antiviral , antituberculous activity , and other types of pharmacological action . The specific pathways and their downstream effects need further investigation.
Pharmacokinetics
It is known that tertiary aliphatic amines, a group to which this compound may belong, are biotransformed through a reversible reaction into tertiary amine oxides This could potentially impact the compound’s bioavailability
Result of Action
The compound has been investigated in vitro against human laryngeal cancer cells Hep2, indicating potential cytotoxic activity . .
Action Environment
It is known that all reactions were carried out under a nitrogen/argon atmosphere . This suggests that the compound’s synthesis and possibly its action could be influenced by specific environmental conditions.
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as 2-morphilino-substituted pyrimidine derivatives, have been used to treat diseases and disorders arising from abnormal cell growth, particularly those associated with PI3 kinase such as cancer, immune disorders, viral infection, and neurological disorders .
Cellular Effects
Similar compounds have shown various biological activities, including antitubercular, anti-inflammatory, anticonvulsant, antimicrobial, antibacterial, antifungal, anticancer, and analgesic effects .
Molecular Mechanism
Similar compounds have shown selective and potent inhibition of p97 ATPase , which plays a crucial role in protein homeostasis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methanesulfonamide typically involves multi-step organic reactionsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-phenyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methanesulfonamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can target the sulfonamide group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the phenyl, piperidine, or quinazoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the phenyl, piperidine, or quinazoline rings .
Scientific Research Applications
1-phenyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methanesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.
Comparison with Similar Compounds
Similar Compounds
- 1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one
- 1-phenyl-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one
- 1-phenyl-5-mercapto-1H-tetrazole
Uniqueness
1-phenyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methanesulfonamide is unique due to its specific combination of structural features, including the phenyl group, tetrahydroquinazoline ring, piperidine ring, and methanesulfonamide linkage. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .
Biological Activity
The compound 1-phenyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methanesulfonamide , often referred to as a tetrahydroquinazoline derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize the current understanding of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C23H30N4O2S
- Molecular Weight : 410.6 g/mol
This compound features a piperidine ring and a tetrahydroquinazoline moiety, which are known to influence its biological properties significantly.
Research indicates that compounds with tetrahydroquinazoline structures often interact with various biological targets:
- Enzyme Inhibition : Many derivatives have been shown to inhibit enzymes critical for bacterial virulence, such as mono-ADP-ribosyltransferases. For instance, certain tetrahydroquinazoline derivatives exhibit low micromolar inhibition against these enzymes, which are essential for the pathogenicity of bacteria like Vibrio cholerae and Bacillus cereus .
- Receptor Modulation : The compound may act on G protein-coupled receptors (GPCRs), which are pivotal in numerous signaling pathways. The modulation of these receptors can lead to varied physiological responses .
- Antiviral Activity : Some studies have reported that related compounds possess antiviral properties. For example, derivatives similar to the tetrahydroquinazoline scaffold have shown efficacy against viruses such as Newcastle disease virus (NDV), suggesting a potential application in antiviral therapeutics .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Activity Type | Target | IC50/EC50 Values | Reference |
---|---|---|---|
Enzyme Inhibition | Mono-ADP-ribosyltransferases | < 100 nM | |
Antiviral Activity | NDV | Comparable to Ribavirin | |
GPCR Modulation | Various GPCRs | N/A |
Case Studies
- Antiviral Efficacy Against NDV : A study demonstrated that specific derivatives of tetrahydroquinazolines exhibited antiviral activity comparable to established antiviral drugs like Ribavirin. This suggests that modifications in the chemical structure can enhance pharmacological effects .
- Inhibition of Bacterial Virulence Factors : Research highlighted that certain tetrahydroquinazoline derivatives effectively inhibited the activity of virulence factors in pathogenic bacteria, providing a basis for developing new anti-infective agents .
- Therapeutic Potential in Autoimmune Diseases : Compounds derived from this scaffold have been evaluated for their effects on Th17 cells, which are implicated in autoimmune conditions. The modulation of these immune responses presents a promising avenue for therapeutic intervention .
Properties
IUPAC Name |
1-phenyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2S/c25-27(26,14-16-6-2-1-3-7-16)23-17-10-12-24(13-11-17)20-18-8-4-5-9-19(18)21-15-22-20/h1-3,6-7,15,17,23H,4-5,8-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWQWKMKIDDZQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NS(=O)(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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